molecular formula C26H32O11 B1649833 Columbin glucoside CAS No. 105597-94-2

Columbin glucoside

Cat. No. B1649833
CAS RN: 105597-94-2
M. Wt: 520.5 g/mol
InChI Key: ZHUNNEPKAYTEID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Columbin glucoside is a natural product found in Tinospora crispa, Tinospora capillipes, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory Activities

Columbin glucoside, found in plants like Tinospora sagittata and Tinospora bakis, has been studied for its anti-inflammatory effects. In a study, columbin showed inhibitory activity on nitric oxide production in macrophage-like cells, suggesting potential anti-inflammatory applications (Huang et al., 2013). Another research highlighted columbin's in vitro and in vivo anti-inflammatory activities through the inhibition of cyclooxygenase-2 and nitric oxide, without suppressing NF-κB translocation (Abdelwahab et al., 2012).

Pharmacokinetics and Bioavailability

The pharmacokinetics and bioavailability of columbin were examined using a high-performance liquid chromatography coupled with tandem mass spectrometry. It was found that columbin had poor absorption or underwent extensive first-pass metabolism (Shi et al., 2007).

Chemopreventive Potential

Columbin has been studied for its potential in cancer prevention. A study on dietary administration of columbin showed its chemopreventive ability against azoxymethane-induced colon tumorigenesis in rats (Kohno et al., 2002).

Anti-Trypanosomal Mechanism

Columbin's potential in the treatment of blood-stage trypanosomiasis was explored. The study suggested that inhibition of acetyl-CoA synthetase and isopentyl-diphosphate isomerase might underscore the anti-trypanosomal actions of columbin (Omotuyi, 2020).

Neurodegenerative Diseases

Research indicated columbin's potential as a cholinesterase inhibitor, suggesting its utility in the management of neurodegenerative conditions like Alzheimer’s disease (Onoja et al., 2022).

Hepatotoxicity Mechanism

A study on the hepatotoxicity caused by columbin suggested that CYP3A4-mediated bioactivation of the furan ring could be an underlying mechanism for its induced hepatotoxicity (Pei et al., 2020).

properties

CAS RN

105597-94-2

Molecular Formula

C26H32O11

Molecular Weight

520.5 g/mol

IUPAC Name

5-(furan-3-yl)-3,11-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,14-dioxatetracyclo[10.2.2.02,11.03,8]hexadec-15-ene-7,13-dione

InChI

InChI=1S/C26H32O11/c1-24-9-15(12-5-8-33-11-12)34-21(31)13(24)3-6-25(2)20(24)14-4-7-26(25,23(32)36-14)37-22-19(30)18(29)17(28)16(10-27)35-22/h4-5,7-8,11,13-20,22,27-30H,3,6,9-10H2,1-2H3

InChI Key

ZHUNNEPKAYTEID-UHFFFAOYSA-N

SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C4C=CC2(C(=O)O4)OC5C(C(C(C(O5)CO)O)O)O)C)C6=COC=C6

Other CAS RN

105661-47-0

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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